molecular formula C17H16N6O B287406 5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

Cat. No. B287406
M. Wt: 320.3 g/mol
InChI Key: BOGDHFAVURQOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile, also known as JNK-IN-8, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is involved in a variety of cellular processes, including inflammation, apoptosis, and cell differentiation. JNK-IN-8 has been shown to have potential therapeutic applications in the treatment of diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.

Mechanism of Action

5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile works by inhibiting the activity of JNK, a protein kinase that is involved in the regulation of various cellular processes. JNK is activated in response to cellular stress and can lead to the activation of pro-inflammatory cytokines and the induction of apoptosis. By inhibiting JNK activity, 5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile can reduce inflammation and promote cell survival.
Biochemical and Physiological Effects:
5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been shown to have several biochemical and physiological effects in preclinical models. In cancer cells, 5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile can induce cell cycle arrest and apoptosis, leading to a reduction in cancer cell growth. In neurodegenerative disease models, 5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile can reduce the accumulation of toxic proteins and promote neuronal survival. Inflammatory disease models have shown that 5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile can reduce the production of pro-inflammatory cytokines and reduce tissue damage.

Advantages and Limitations for Lab Experiments

5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has several advantages for lab experiments, including its specificity for JNK and its ability to penetrate the blood-brain barrier. However, 5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile. One potential area of research is the development of more potent and selective JNK inhibitors. Another area of research is the investigation of the potential therapeutic applications of 5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile in combination with other drugs or therapies. Additionally, further research is needed to determine the long-term safety and efficacy of 5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile in preclinical and clinical studies.

Synthesis Methods

The synthesis of 5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile involves several steps, including the reaction of 2-methyl-6-(3-methylphenoxy)-4-pyrimidinamine with 4-cyano-3-methyl-1H-pyrazole-5-carboxylic acid, followed by further reactions to form the final product. The synthesis of 5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been described in detail in several scientific publications.

Scientific Research Applications

5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been extensively studied in preclinical models of various diseases. In cancer research, 5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and pancreatic cancer cells. In neurodegenerative disease research, 5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease. In inflammatory disease research, 5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been shown to reduce inflammation in models of rheumatoid arthritis and inflammatory bowel disease.

properties

Product Name

5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

Molecular Formula

C17H16N6O

Molecular Weight

320.3 g/mol

IUPAC Name

5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile

InChI

InChI=1S/C17H16N6O/c1-10-5-4-6-13(7-10)24-16-8-15(20-12(3)21-16)23-17(19)14(9-18)11(2)22-23/h4-8H,19H2,1-3H3

InChI Key

BOGDHFAVURQOQG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC2=NC(=NC(=C2)N3C(=C(C(=N3)C)C#N)N)C

Canonical SMILES

CC1=CC(=CC=C1)OC2=NC(=NC(=C2)N3C(=C(C(=N3)C)C#N)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.